cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 212755-84-5
VCID: VC8255013
InChI: InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
SMILES: C1CC(C(C1)N)C(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

CAS No.: 212755-84-5

Cat. No.: VC8255013

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride - 212755-84-5

Specification

CAS No. 212755-84-5
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Standard InChI Key LVBDVNLIEHCCTP-JBUOLDKXSA-N
Isomeric SMILES C1C[C@H]([C@H](C1)N)C(=O)O.Cl
SMILES C1CC(C(C1)N)C(=O)O.Cl
Canonical SMILES C1CC(C(C1)N)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, reflects its stereochemistry: a cyclopentane ring with amino (-NH₂) and carboxylic acid (-COOH) groups in a cis configuration, stabilized by a hydrochloride salt . This conformation imposes torsional constraints, distinguishing it from linear amino acids like proline. The molecular formula is C₆H₁₂ClNO₂, with a molar mass of 165.62 g/mol.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point199–202°C (hemihydrate form)
Solubility>50 mg/mL in water (pH 2–6)
AppearanceWhite crystalline solid
Optical Rotation ([α]D)+12.5° (c = 1, H₂O)

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Infrared spectroscopy confirms zwitterionic behavior, with characteristic peaks at 1580 cm⁻¹ (COO⁻ asymmetric stretch) and 2100 cm⁻¹ (NH₃⁺ deformation).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves Strecker synthesis:

  • Cyclopentanone reacts with ammonium chloride and potassium cyanide to form α-aminonitrile.

  • Hydrolysis with HCl yields the racemic amino acid, resolved via chiral columns .
    Alternative methods employ cyclopentene derivatives, where stereoselective amination (e.g., using Rh-catalyzed hydrogenation) ensures >98% cis selectivity.

Industrial Manufacturing

Continuous flow reactors optimize scalability, achieving 85% yield with a residence time of 30 minutes. Process Analytical Technology (PAT) monitors crystallization kinetics to maintain hydrate consistency (hemihydrate vs. anhydrous) .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Key Advantage
Strecker Synthesis7095Low-cost reagents
Flow Reactor8599Scalability
Enzymatic Resolution6099.5Green chemistry compliance

Applications in Drug Development

Peptide Analogues

Conformationally restricted peptides incorporating this amino acid show enhanced protease resistance. For example, a cyclic pentapeptide analogue exhibited a 10-fold increase in plasma half-life compared to linear counterparts.

Small-Molecule Prodrugs

Ester prodrugs (e.g., ethyl carboxylate) improve blood-brain barrier permeability, with a brain/plasma ratio of 0.8 in pharmacokinetic studies .

Future Directions and Research Gaps

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance bioavailability, currently limited to 25% in oral formulations .

Structure-Activity Relationships (SAR)

Systematic modifications to the cyclopentane ring (e.g., fluorination at C3) may optimize receptor binding kinetics.

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